molecular formula C23H19N3O3 B2773068 N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide CAS No. 1797217-19-6

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide

Cat. No.: B2773068
CAS No.: 1797217-19-6
M. Wt: 385.423
InChI Key: XGMWNQREQZWUMH-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxyquinoxaline-2-carboxylic acid with 2-amino-6-methylphenol, followed by the coupling of the resulting intermediate with 4-methoxybenzoyl chloride under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, amino-substituted quinoxalines, and various substituted benzamides .

Scientific Research Applications

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Shares the quinoxaline core structure but lacks the methoxy and methyl substituents.

    3-hydroxyquinoxaline-2-carboxylic acid: Contains the hydroxyl group on the quinoxaline ring but differs in the carboxylic acid functionality.

    4-methoxybenzamide: Possesses the methoxybenzamide moiety but lacks the quinoxaline ring.

Uniqueness

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoxaline ring and the methoxybenzamide moiety allows for versatile applications in various fields .

Biological Activity

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-4-methoxybenzamide, commonly referred to as HMQ177, is a novel compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Overview of the Compound

HMQ177 belongs to the class of quinoxaline derivatives, which are known for their significant biological activities including antimicrobial, antifungal, and anticancer properties. The compound's structure features a quinoxaline core with hydroxyl and methoxy substituents that enhance its reactivity and biological efficacy .

Synthesis

The synthesis of HMQ177 typically involves several steps:

  • Condensation Reaction : 3-hydroxyquinoxaline-2-carboxylic acid is reacted with 2-amino-6-methylphenol.
  • Coupling Reaction : The resulting intermediate is coupled with 4-methoxybenzoyl chloride under basic conditions.

This multi-step process can be optimized for higher yields and purity, often utilizing green chemistry principles to minimize environmental impact.

HMQ177 exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, making it a potential candidate for cancer therapy.
  • Antimicrobial Activity : HMQ177 has demonstrated effectiveness against various microbial strains, enhancing its utility in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of HMQ177:

  • Cell Line Studies : In vitro tests showed that HMQ177 exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The IC50 values ranged from 1.2 to 5.3 μM, indicating potent activity .
Cell LineIC50 (μM)
MCF-71.2
HCT 1163.7
HEK 2935.3

Antimicrobial Activity

HMQ177 also displays promising antimicrobial properties:

  • Bacterial Inhibition : It has shown strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

Comparative Analysis

To understand the uniqueness of HMQ177, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesUnique Properties
Quinoxaline-2-carboxamideLacks methoxy and methyl substituentsLess potent than HMQ177
3-hydroxyquinoxaline-2-carboxylic acidHydroxyl group presentLimited biological activity
4-methoxybenzamideContains methoxy group but lacks quinoxaline coreReduced efficacy compared to HMQ177

Case Studies

Several case studies have explored the therapeutic applications of HMQ177:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that HMQ177 significantly reduced tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of HMQ177 against various pathogens, confirming its effectiveness and low toxicity profile compared to standard antibiotics .

Properties

IUPAC Name

4-methoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-14-6-5-7-17(21-23(28)25-19-9-4-3-8-18(19)24-21)20(14)26-22(27)15-10-12-16(29-2)13-11-15/h3-13H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWNQREQZWUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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